(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone JWH 018 5-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor. In urine samples, this metabolite is almost completely glucuronidated.
Brand Name: Vulcanchem
CAS No.: 1307803-43-5
VCID: VC0163866
InChI: InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3
SMILES: CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C24H23NO2
Molecular Weight: 357.4 g/mol

(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

CAS No.: 1307803-43-5

Cat. No.: VC0163866

Molecular Formula: C24H23NO2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone - 1307803-43-5

Specification

CAS No. 1307803-43-5
Molecular Formula C24H23NO2
Molecular Weight 357.4 g/mol
IUPAC Name (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3
Standard InChI Key GMOJICNPAPPCSR-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Characteristics

(5-Hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is a synthetic compound identified by CAS number 1307803-43-5. This compound belongs to the indole-based synthetic cannabinoid family, characterized by its specific structural elements that contribute to its biological activities and chemical properties. The compound has several nomenclature representations that reflect its chemical structure.

Nomenclature and Identifiers

The compound is formally known as (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, but can also be referred to as (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone. Its structural identity is defined by several chemical identifiers:

Identifier TypeValue
CAS Number1307803-43-5
Molecular FormulaC₂₄H₂₃NO₂
Molecular Weight357.4 g/mol
Standard InChIInChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3
Standard InChIKeyGMOJICNPAPPCSR-UHFFFAOYSA-N
Canonical SMILESCCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43

Physical and Chemical Properties

The physical and chemical properties of (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone are critical for understanding its behavior in various research applications, analytical procedures, and biological systems.

Basic Physical Properties

The compound exists as a solid at room temperature with the following fundamental physical properties:

PropertyValue
Molecular Weight357.4 g/mol
Exact Mass357.172879 g/mol
Physical StateSolid
ColorNot specified in literature
SolubilitySoluble in organic solvents (methanol, acetonitrile)

These properties influence how the compound is handled, stored, and utilized in research settings .

Chemical Reactivity

Based on its chemical structure, (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone contains several functional groups that contribute to its chemical reactivity:

  • The hydroxyl group at the 5-position of the indole ring can participate in hydrogen bonding and may undergo oxidation or form esters

  • The ketone (methanone) linkage between the indole and naphthalene moieties is susceptible to nucleophilic addition reactions

  • The pentyl chain can undergo oxidation, particularly at terminal positions, which is relevant to its metabolic fate

The presence of these reactive functional groups affects the compound's stability, metabolic processing, and interaction with biological targets .

Synthesis and Chemical Reactions

The synthesis of (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone involves specific chemical pathways that yield the desired structure with the appropriate substitution patterns.

Structural Modifications and Derivatives

The basic structural framework of (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone allows for various modifications that can yield related compounds with potentially different biological activities:

  • Variations in the length and branching of the alkyl chain attached to the indole nitrogen

  • Substitution of the hydroxyl group with other functional groups

  • Modification of the naphthalene moiety with various substituents

  • Changes in the position of the hydroxyl group on the indole ring

Such structural modifications are commonly explored in structure-activity relationship studies to understand how different structural features contribute to receptor binding and biological activity .

Pharmacological Profile and Mechanism of Action

(5-Hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone and related compounds are known to interact with the endocannabinoid system, particularly with cannabinoid receptors.

Structure-Activity Relationships

Research on synthetic cannabinoids has established that:

  • The pentyl chain length is critical for optimal binding to cannabinoid receptors

  • Hydroxylation of the pentyl chain affects binding affinity but often maintains efficacy

  • The positioning of functional groups on the indole ring influences receptor selectivity and potency

These structure-activity relationships help explain how structural modifications like the 5-hydroxy substitution affect the compound's pharmacological profile .

Metabolic Pathways

Understanding the metabolic fate of (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is important for research applications and analytical detection methods.

Phase I Metabolism

Based on research with related synthetic cannabinoids, the compound likely undergoes several phase I metabolic transformations:

  • Further hydroxylation at various positions on the pentyl chain or aromatic rings

  • Oxidation of the hydroxyl group to form ketone metabolites

  • N-dealkylation resulting in removal of the pentyl chain

  • Oxidative metabolism of the naphthalene moiety

Research indicates that synthetic cannabinoids are typically metabolized via cytochrome P450 enzymes, resulting in hydroxylated metabolites. Interestingly, (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone itself may represent a hydroxylated metabolite of a parent compound .

Metabolic Significance

The metabolic profile of synthetic cannabinoids like (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone has several implications:

Research suggests that the full pharmacokinetic profiles of synthetic cannabinoids and their metabolites need to be considered when evaluating their pharmacological effects and time course .

Research Applications and Scientific Findings

(5-Hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone has several research applications and has been the subject of scientific investigations in various fields.

Cannabinoid Receptor Research

This compound serves as a valuable tool for studying:

  • Cannabinoid receptor binding and activation mechanisms

  • Structure-activity relationships of synthetic cannabinoids

  • The influence of metabolic transformations on cannabinoid receptor activity

These research applications contribute to the broader understanding of the endocannabinoid system and its modulation by synthetic compounds .

Analytical Chemistry Applications

The compound has been utilized in the development and validation of analytical methods for:

  • Detection and quantification of synthetic cannabinoids in various matrices

  • Identification of metabolic products in biological samples

  • Forensic applications related to the detection of synthetic cannabinoids

For example, HPLC/MS/MS methods have been developed for the analysis of related synthetic cannabinoids in biological specimens .

Metabolite Profiling Studies

Research involving (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone and related compounds has contributed to:

  • Understanding the metabolic pathways of synthetic cannabinoids

  • Identifying biomarkers for synthetic cannabinoid exposure

  • Evaluating the pharmacological activity of metabolites

Studies have demonstrated that hydroxylated metabolites of synthetic cannabinoids often retain significant activity at cannabinoid receptors, challenging earlier assumptions that metabolism always leads to inactivation .

Analytical Methods for Detection

Various analytical techniques have been developed and optimized for the detection and quantification of (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone and related compounds in different matrices.

Chromatographic and Spectroscopic Methods

The main analytical approaches used for this compound include:

  • High-pressure liquid chromatography with mass spectrometry (HPLC/MS/MS)

  • Gas chromatography-mass spectrometry (GC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

These methods provide complementary information about the compound's identity, purity, and concentration in various samples .

Sample Preparation Techniques

Effective detection of (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone in complex matrices requires appropriate sample preparation:

  • Liquid-liquid extraction with organic solvents

  • Solid-phase extraction for biological samples

  • Protein precipitation for blood and tissue samples

For example, in one study, blood samples were processed by adding ice-cold acetonitrile, followed by centrifugation and freezing to separate the organic layer containing the analytes of interest .

Analytical Challenges

Several challenges exist in the analytical detection of this compound:

  • Low concentrations in biological samples

  • Complex matrices that may interfere with detection

  • Structural similarities with other synthetic cannabinoids and metabolites

  • The need for sensitive and selective analytical methods

These challenges have driven the development of increasingly sophisticated analytical approaches to ensure accurate identification and quantification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator